Nornidulin

Overview

Description

Nornidulin is a depsidone derivative produced by marine- and soil-derived fungi, such as Aspergillus nidulans, Aspergillus ustus, and Aspergillus unguis . It has gained attention due to its potential therapeutic applications, particularly as an inhibitor of transmembrane protein 16A (TMEM16A) and Plasmodium falciparum malate:quinone oxidoreductase (Pf MQO) .

Mechanism of Action

Nornidulin is a depsidone originally isolated from Aspergillus nidulans . It has been found to have significant biological activity, including antibacterial and antifungal properties . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been identified to target two primary proteins: the TMEM16A chloride channel and the Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) enzyme . TMEM16A plays a crucial role in mucus secretion in asthma , while PfMQO is a mitochondrial enzyme in the malaria parasite Plasmodium falciparum .

Mode of Action

This compound interacts with its targets in different ways. In the case of TMEM16A, it inhibits the chloride currents induced by various activators without interfering with intracellular calcium levels . For PfMQO, this compound acts as an inhibitor, preventing the enzyme from carrying out its function .

Biochemical Pathways

The inhibition of TMEM16A by this compound affects the mucus secretion pathway in asthma, potentially providing a therapeutic benefit . By inhibiting PfMQO, this compound disrupts the energy metabolism of the malaria parasite, which could lead to its death .

Pharmacokinetics

falciparum proliferation in vitro at a concentration of 44.6 µM suggests that it has a reasonable bioavailability .

Result of Action

The inhibition of TMEM16A by this compound could potentially reduce mucus secretion in asthma, providing a therapeutic benefit . Its inhibition of PfMQO leads to the death of the malaria parasite, demonstrating its potential as an antimalarial drug .

Action Environment

As a natural product, its production and activity could potentially be influenced by environmental conditions during the growth and cultivation of the producing organism .

Biochemical Analysis

Biochemical Properties

Nornidulin has been found to inhibit the enzyme Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) . This enzyme is involved in the mitochondrial electron transport chain of the malaria parasite Plasmodium falciparum .

Cellular Effects

This compound has been shown to inhibit the proliferation of P. falciparum 3D7 strains . It does not affect the growth of several mammalian cell lines, indicating a degree of selectivity in its action .

Molecular Mechanism

The molecular mechanism of this compound’s action involves the inhibition of the PfMQO enzyme . By inhibiting this enzyme, this compound disrupts the mitochondrial electron transport chain in P. falciparum, which is crucial for the parasite’s survival .

Temporal Effects in Laboratory Settings

The effects of this compound on PfMQO activity and P. falciparum proliferation have been observed in vitro . The compound demonstrates stable inhibitory activity, suggesting that it does not degrade rapidly in laboratory settings .

Dosage Effects in Animal Models

falciparum proliferation at an IC50 of 44.6 µM . This suggests that the compound could have a dose-dependent effect on the parasite.

Metabolic Pathways

This compound’s primary known interaction is with the PfMQO enzyme in the mitochondrial electron transport chain of P. falciparum

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on P. falciparum, it is likely that the compound is able to cross cell membranes and reach the mitochondria where PfMQO is located .

Subcellular Localization

This compound’s target, the PfMQO enzyme, is located in the mitochondria of P. falciparum . Therefore, it can be inferred that this compound localizes to the mitochondria in order to exert its inhibitory effects.

Preparation Methods

Nornidulin is typically isolated from fungal cultures. The preparation involves several purification stages, including open column chromatography (OCC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) . These methods are used to obtain bioactive compounds from fungal extracts, which are then identified based on their liquid chromatography-mass spectrometry (LC-MS) and ultraviolet (UV) spectrum data .

Chemical Reactions Analysis

Nornidulin undergoes various chemical reactions, including alkylation, acylation, and arylation. These reactions are regioselective, predominantly producing 8-O-substituted derivatives . Common reagents used in these reactions include alkyl halides, acyl chlorides, and aryl halides. The major products formed from these reactions are 8-O-alkyl, 8-O-acyl, and 8-O-aryl derivatives, which have shown potent antibacterial activities .

Scientific Research Applications

Nornidulin has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing various derivatives with enhanced biological activities.

Biology: This compound inhibits TMEM16A, a calcium-activated chloride channel, which is proposed to alleviate mucus secretion in asthma.

Medicine: Due to its inhibitory effects on TMEM16A and Pf MQO, this compound is being explored for its therapeutic potential in treating asthma and malaria

Comparison with Similar Compounds

Nornidulin is unique among depsidone derivatives due to its dual inhibitory effects on TMEM16A and Pf MQO. Similar compounds include:

Nidulin: Another depsidone derivative with antibacterial and antifungal activities.

Unguinol: A related compound with herbicidal and animal growth-promoting properties.

Aspergillusidones: Co-metabolites of nidulin with aromatase inhibitory, radical scavenging, and cytotoxic activities.

This compound stands out due to its potential therapeutic applications in both respiratory and parasitic diseases, highlighting its versatility and significance in scientific research .

Biological Activity

Nornidulin, a depsidone derivative first isolated from Aspergillus nidulans, has garnered attention for its diverse biological activities, including its roles as an inhibitor of various enzymes and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

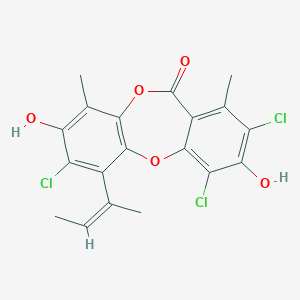

Chemical Structure and Properties

This compound is characterized by its unique depsidone structure, which contributes to its biological activity. The compound's molecular formula is , and it has been identified through various spectroscopic techniques, including LC-MS and UV spectroscopy.

- Inhibition of TMEM16A : this compound has been identified as a novel inhibitor of the TMEM16A channel, which plays a crucial role in calcium-activated chloride currents. Research shows that this compound can suppress mucus secretion in airway epithelial cells without affecting cell viability or barrier function. The compound demonstrated an IC value of approximately 0.8 µM for TMEM16A inhibition, indicating potent activity at low concentrations .

- Antimalarial Activity : this compound exhibits significant antimalarial properties by inhibiting the Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) enzyme. It was found to inhibit PfMQO with an IC of 51 µM and demonstrated a similar inhibitory effect on the proliferation of P. falciparum 3D7 strain at an IC of 44.6 µM . Importantly, this compound showed no cytotoxic effects on mammalian cell lines at concentrations up to 466 µM, suggesting a favorable selectivity index for therapeutic use.

- Antioxidant and Aromatase Inhibition : this compound also exhibits radical scavenging activity and inhibits aromatase with an IC value of 4.6 µM, which may have implications in cancer treatment as aromatase is involved in estrogen biosynthesis .

Efficacy in Animal Models

This compound's efficacy was evaluated in a mouse model of ovalbumin-induced allergic asthma. The compound was administered at a dosage of 20 mg/kg, resulting in significant inhibition of bronchoalveolar mucus secretion without compromising airway inflammation . This suggests potential therapeutic applications for treating asthma and other conditions characterized by excessive mucus production.

Comparative Activity Against Pathogens

This compound's antimicrobial properties have been explored against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Antibacterial | Not specified |

| Staphylococcus aureus | Antibacterial | MIC 6.3–100 μg/mL |

| Candida neoformans | Antifungal | MIC 0.5 μg/mL |

| P. falciparum | Antimalarial | IC 44.6 µM |

Case Studies

- Asthma Model Study : In a controlled study involving BALB/c mice, this compound was shown to reduce mucus secretion significantly while maintaining immunologic activity, indicating its potential as a treatment for asthma without increasing susceptibility to infections .

- Antimalarial Screening : A systematic screening of fungal extracts led to the identification of this compound as a potent inhibitor of PfMQO, showcasing its potential as an antimalarial agent with minimal toxicity to mammalian cells .

- Cancer Cell Line Studies : this compound has displayed cytotoxic effects against various cancer cell lines, although specific IC values were not detailed in the reviewed studies. Its role in inhibiting aromatase may position it as a candidate for breast cancer therapies .

Properties

IUPAC Name |

1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQDVQKKHOQZEP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017594 | |

| Record name | Nornidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33403-37-1 | |

| Record name | Nornidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nornidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORNIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.